molecular formula C24H28N2OS B2758310 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 681276-37-9

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2758310
CAS No.: 681276-37-9
M. Wt: 392.56
InChI Key: UZSCKYZCTAHABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, as well as its synthesis and structural characteristics.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An indole moiety , which is known for its diverse biological activities.
  • A thioether linkage , enhancing the compound's reactivity and biological interactions.
  • A piperidine ring , contributing to its pharmacological profile.

Molecular Formula : C18H22N2SC_{18}H_{22}N_2S
Molecular Weight : 302.44 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The compound demonstrates antifungal activity, particularly against Candida albicans.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown significant cytotoxic effects, with IC50 values in the low micromolar range.
Cancer Cell Line IC50 (µM)
MCF-75.4
A5493.8

Antioxidant Activity

The compound has also been assessed for its antioxidant properties:

  • It exhibits a strong ability to scavenge free radicals, as demonstrated by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Assay Type IC50 (µM)
DPPH Scavenging12.5

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The thioether moiety may facilitate interactions with enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Preliminary studies suggest that the compound induces cell cycle arrest in the G2/M phase in cancer cells.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indole Moiety : Utilizing Fischer indole synthesis or other methods to create the indole structure.
  • Thioether Linkage Formation : Reacting indole derivatives with thiols under basic conditions to form the thioether bond.
  • Piperidine Ring Introduction : Coupling reactions to attach the piperidine moiety.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains confirmed the broad-spectrum antimicrobial activity of the compound, suggesting its potential as a lead candidate for antibiotic development.
  • Cancer Cell Line Evaluation : Research involving MCF-7 and A549 cells demonstrated significant apoptosis induction, warranting further investigation into its mechanism and potential clinical applications.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-18-11-13-25(14-12-18)24(27)17-28-23-16-26(22-10-6-5-9-21(22)23)15-20-8-4-3-7-19(20)2/h3-10,16,18H,11-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCKYZCTAHABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.